1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-(Propan-2-yl)phenylhydrazine with 4-(trifluoromethyl)benzaldehyde to form the corresponding hydrazone, which is then cyclized to yield the desired pyridazinone . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts.
Scientific Research Applications
1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one involves its interaction with molecular targets through its trifluoromethyl and pyridazinyl groups. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition or receptor activation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one can be compared with other similar compounds, such as:
4-(Trifluoromethyl)acetophenone: This compound shares the trifluoromethyl group but lacks the pyridazinyl moiety, resulting in different chemical and biological properties.
Pyridazin-3(2H)-ones: These compounds have a similar pyridazinyl core but may have different substituents, leading to variations in their pharmacological activities.
Imidazole derivatives: While structurally different, imidazole-containing compounds also exhibit diverse biological activities and are used in similar research contexts.
Properties
Molecular Formula |
C16H15F3N2O |
---|---|
Molecular Weight |
308.30 g/mol |
IUPAC Name |
1-[6-(4-propan-2-ylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C16H15F3N2O/c1-9(2)11-4-6-12(7-5-11)14-8-13(16(17,18)19)15(10(3)22)21-20-14/h4-9H,1-3H3 |
InChI Key |
ZPUGQTTXYFPMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C(=C2)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
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